molecular formula C7H8Cl2FNO B13693626 O-(5-Chloro-2-fluorobenzyl)hydroxylamine Hydrochloride

O-(5-Chloro-2-fluorobenzyl)hydroxylamine Hydrochloride

Cat. No.: B13693626
M. Wt: 212.05 g/mol
InChI Key: BRKPGWSRCFADLD-UHFFFAOYSA-N
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Description

O-(5-Chloro-2-fluorobenzyl)hydroxylamine Hydrochloride is a chemical compound with significant applications in organic synthesis and various scientific research fields. It is known for its unique reactivity and utility in forming oximes and other derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-(5-Chloro-2-fluorobenzyl)hydroxylamine Hydrochloride typically involves the reaction of 5-chloro-2-fluorobenzyl chloride with hydroxylamine hydrochloride under basic conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the product is isolated by crystallization.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for yield and purity, and the product is often purified using recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

O-(5-Chloro-2-fluorobenzyl)hydroxylamine Hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized to form nitroso compounds.

    Reduction: It can be reduced to form amines.

    Substitution: It can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines or thiols can react with the compound under mild conditions.

Major Products Formed

    Oximes: Formed by reaction with aldehydes or ketones.

    Amines: Formed by reduction reactions.

    Substituted Derivatives: Formed by nucleophilic substitution reactions.

Scientific Research Applications

O-(5-Chloro-2-fluorobenzyl)hydroxylamine Hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to form oximes and other derivatives.

    Biology: Utilized in the study of enzyme mechanisms and protein modifications.

    Medicine: Investigated for potential therapeutic applications due to its reactivity with biological molecules.

    Industry: Employed in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of O-(5-Chloro-2-fluorobenzyl)hydroxylamine Hydrochloride involves its reactivity with carbonyl compounds to form oximes. The hydroxylamine group acts as a nucleophile, attacking the electrophilic carbonyl carbon, leading to the formation of a stable oxime linkage. This reactivity is utilized in various biochemical and synthetic applications.

Comparison with Similar Compounds

Similar Compounds

  • O-(2-Chloro-4-fluorobenzyl)hydroxylamine Hydrochloride
  • O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine Hydrochloride
  • O-(4-Fluorobenzyl)hydroxylamine Hydrochloride

Uniqueness

O-(5-Chloro-2-fluorobenzyl)hydroxylamine Hydrochloride is unique due to its specific substitution pattern on the benzyl ring, which imparts distinct reactivity and selectivity in chemical reactions. This makes it particularly valuable in applications requiring precise modifications and interactions with target molecules.

Properties

Molecular Formula

C7H8Cl2FNO

Molecular Weight

212.05 g/mol

IUPAC Name

O-[(5-chloro-2-fluorophenyl)methyl]hydroxylamine;hydrochloride

InChI

InChI=1S/C7H7ClFNO.ClH/c8-6-1-2-7(9)5(3-6)4-11-10;/h1-3H,4,10H2;1H

InChI Key

BRKPGWSRCFADLD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)CON)F.Cl

Origin of Product

United States

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